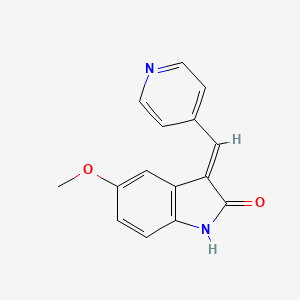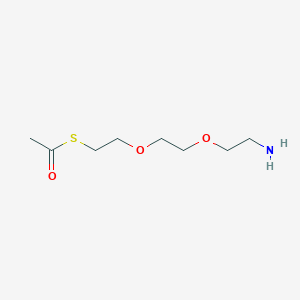
AcS-PEG2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylsulfanyl-polyethylene glycol-2-amine (AcS-PEG2-NH2) is a bifunctional polyethylene glycol derivative. It is characterized by the presence of an acetylsulfanyl group at one end and an amine group at the other. This compound is widely used in various fields due to its hydrophilicity, biocompatibility, and ability to modify surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylsulfanyl-polyethylene glycol-2-amine typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS-ester derivative.
Introduction of Acetylsulfanyl Group: The NHS-ester derivative is then reacted with a thiol-containing compound to introduce the acetylsulfanyl group.
Introduction of Amine Group: Finally, the other end of the polyethylene glycol chain is modified to introduce an amine group, typically through a reaction with an amine-containing compound.
Industrial Production Methods
Industrial production of Acetylsulfanyl-polyethylene glycol-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using NHS or similar agents.
Thiol Modification: The activated polyethylene glycol is then reacted with thiol-containing compounds in large reactors.
Amine Modification: The final step involves introducing the amine group, often using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Acetylsulfanyl-polyethylene glycol-2-amine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylsulfanyl group can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
Acetylsulfanyl-polyethylene glycol-2-amine has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of functionalized nanoparticles for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Acetylsulfanyl-polyethylene glycol-2-amine involves its ability to modify surfaces and molecules through its reactive acetylsulfanyl and amine groups. The acetylsulfanyl group can form stable bonds with metal surfaces, while the amine group can react with various functional groups on biomolecules. This dual functionality allows for the creation of complex, multifunctional systems .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A simpler form without functional groups.
Methoxy polyethylene glycol (mPEG): Contains a methoxy group instead of acetylsulfanyl.
Polyethylene glycol diacrylate (PEGDA): Contains acrylate groups for crosslinking.
Uniqueness
Acetylsulfanyl-polyethylene glycol-2-amine is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts. Its ability to modify both surfaces and molecules makes it highly versatile in various fields .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
S-[2-[2-(2-aminoethoxy)ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C8H17NO3S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h2-7,9H2,1H3 |
InChI Key |
BEUHHXYJUJZYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


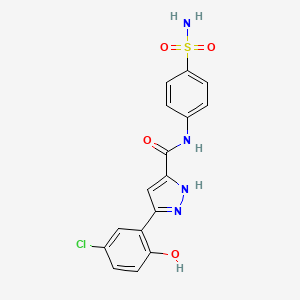
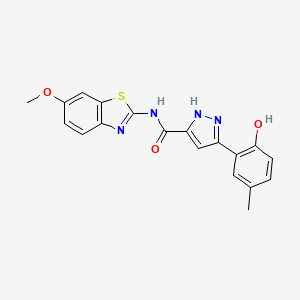
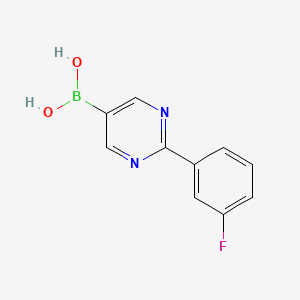
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

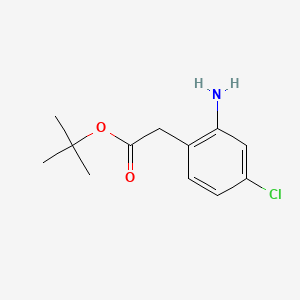

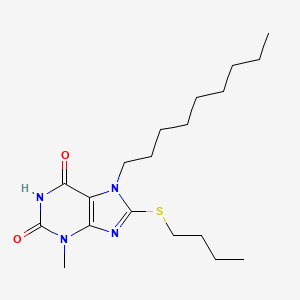
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
